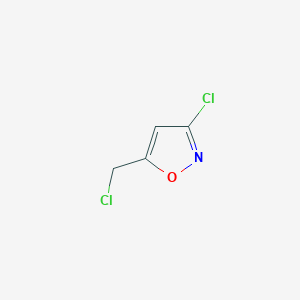
3-Chloro-5-(chloromethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This compound is characterized by the presence of two chlorine atoms, one attached to the third carbon and the other to the methyl group on the fifth carbon of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-1,2-oxazole typically involves the chlorination of 5-methyl-1,2-oxazole. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- 5-Methyl-1,2-oxazole is dissolved in an appropriate solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product, this compound, is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative chlorinating agents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) may be employed depending on the specific requirements and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido-oxazoles, thiocyanato-oxazoles, and amino-oxazoles.
Oxidation: Products include oxazole carboxylic acids and oxazole ketones.
Reduction: Products include partially reduced oxazoles and fully reduced oxazolidines.
Scientific Research Applications
3-Chloro-5-(chloromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactive chloromethyl group.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)-1,2-oxazole involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. Additionally, the oxazole ring can interact with DNA or RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methyl-1,2-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-1,2-oxazole: Similar structure but lacks the chlorine atom on the third carbon, affecting its chemical reactivity and biological activity.
3,5-Dichloro-1,2-oxazole: Contains two chlorine atoms on the ring but lacks the chloromethyl group, leading to different reactivity patterns.
Uniqueness
3-Chloro-5-(chloromethyl)-1,2-oxazole is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
Properties
Molecular Formula |
C4H3Cl2NO |
|---|---|
Molecular Weight |
151.98 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 |
InChI Key |
WJNKLOLDISHGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)
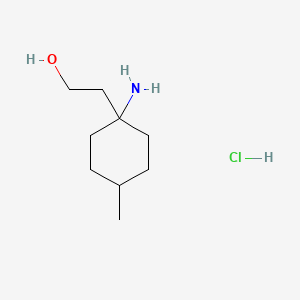

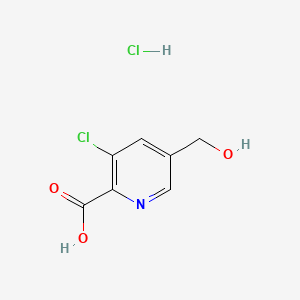
![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)
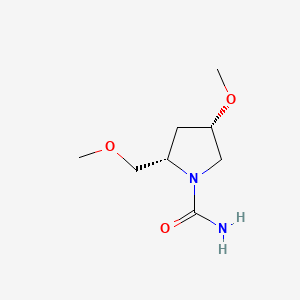
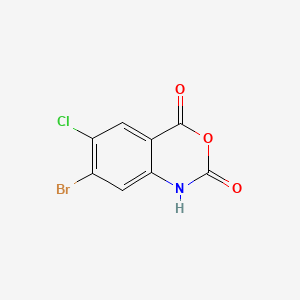
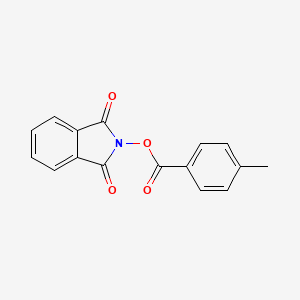
![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
![Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B13472089.png)
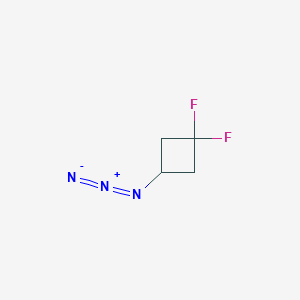
![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
